(6-Iodopyridin-3-yl)methanol

Übersicht

Beschreibung

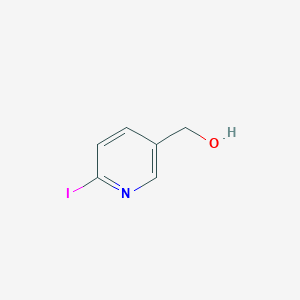

(6-Iodopyridin-3-yl)methanol is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 6-position and a hydroxymethyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodopyridin-3-yl)methanol typically involves the iodination of pyridine derivatives followed by the introduction of the hydroxymethyl group. One common method includes the following steps:

Iodination: Starting with 3-hydroxymethylpyridine, the compound is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (6-Iodopyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Formation of 6-iodopyridine-3-carboxaldehyde or 6-iodopyridine-3-carboxylic acid.

Reduction: Formation of 3-hydroxymethylpyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

(6-Iodopyridin-3-yl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in developing pharmaceuticals and agrochemicals. The presence of the iodine atom enhances its reactivity compared to similar compounds, such as (6-Chloropyridin-3-yl)methanol and (6-Bromopyridin-3-yl)methanol, which can lead to different synthetic pathways and products.

Synthetic Routes

The synthesis of this compound typically involves:

- Iodination : Starting with 3-hydroxymethylpyridine, iodination is performed using iodine and an oxidizing agent.

- Purification : The product is purified through recrystallization or column chromatography.

Biological Applications

Medicinal Chemistry

The compound has shown potential as a lead compound in drug development due to its ability to interact with biological targets. For instance, it may modulate enzyme activity or serve as a probe in biochemical assays. Its unique structural features allow it to engage in hydrogen bonding and other interactions that influence binding affinity and specificity .

Case Studies

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as cytochrome P450, which is crucial in drug metabolism.

- Antimicrobial Activity : It has demonstrated moderate antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized as a building block for specialty chemicals. Its unique properties enable the synthesis of various derivatives that are useful in different applications, including material science and agrochemicals.

Wirkmechanismus

The mechanism of action of (6-Iodopyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

(6-Chloropyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of iodine.

(6-Bromopyridin-3-yl)methanol: Similar structure but with a bromine atom instead of iodine.

(6-Fluoropyridin-3-yl)methanol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: (6-Iodopyridin-3-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and fluoro analogs. The larger size and higher polarizability of iodine can lead to different chemical and biological properties, making it a valuable compound for specific applications.

Biologische Aktivität

(6-Iodopyridin-3-yl)methanol is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological interactions. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound, with the molecular formula CHINO, features an iodine atom at the 6-position of the pyridine ring and a hydroxymethyl group at the 3-position. This configuration enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the iodine atom allows for unique interactions through hydrogen bonding and other non-covalent interactions, which can modulate the activity of these targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Potential inhibition of enzymes involved in metabolic pathways. |

| Antimicrobial Properties | Similar compounds have shown effectiveness against antibiotic-resistant bacteria. |

| Neuroprotective Effects | Preliminary studies suggest anti-neuroinflammatory properties. |

Case Studies and Research Findings

- Antimicrobial Studies : Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with pyridine rings have been shown to combat antibiotic-resistant strains effectively .

- Neuroinflammation : A study highlighted the potential of pyridine derivatives in treating neuroinflammatory diseases by inhibiting the NF-kB signaling pathway, suggesting that this compound may share similar properties .

- Pharmacokinetics : Investigations into related compounds have demonstrated varying degrees of metabolic stability and blood-brain barrier permeability, which are crucial for their effectiveness as therapeutic agents. For example, certain PET probes based on pyridine structures showed moderate stability in serum .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (6-Chloropyridin-3-yl)methanol | Chlorine instead of iodine | Similar enzyme inhibition but lower binding affinity |

| (6-Bromopyridin-3-yl)methanol | Bromine instead of iodine | Moderate antimicrobial activity |

| (6-Fluoropyridin-3-yl)methanol | Fluorine instead of iodine | Enhanced metabolic stability |

The presence of iodine in this compound significantly influences its reactivity and biological interactions compared to its chloro, bromo, and fluoro analogs.

Eigenschaften

IUPAC Name |

(6-iodopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVYPWRKJVFZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629981 | |

| Record name | (6-Iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120972-91-0 | |

| Record name | (6-Iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.